molecular formula C4HBrCl2N2O B13758810 N-Bromo-4,5-dichloro-6-pyridazone CAS No. 51451-06-0

N-Bromo-4,5-dichloro-6-pyridazone

Cat. No.: B13758810
CAS No.: 51451-06-0
M. Wt: 243.87 g/mol
InChI Key: XHKOHRYNMGDNIO-UHFFFAOYSA-N
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Description

N-Bromo-4,5-dichloro-6-pyridazone is a chemical compound with the molecular formula C4HBrCl2N2O and a molecular weight of 243.87 g/mol It is a derivative of pyridazone, characterized by the presence of bromine and chlorine atoms at specific positions on the pyridazone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Bromo-4,5-dichloro-6-pyridazone can be synthesized through the bromination of 4,5-dichloro-6-pyridazone. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Bromo-4,5-dichloro-6-pyridazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce dehalogenated derivatives .

Scientific Research Applications

N-Bromo-4,5-dichloro-6-pyridazone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Bromo-4,5-dichloro-6-pyridazone involves its interaction with molecular targets through its bromine and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these halogens allows for a broader range of chemical transformations and interactions with target molecules .

Properties

CAS No.

51451-06-0

Molecular Formula

C4HBrCl2N2O

Molecular Weight

243.87 g/mol

IUPAC Name

2-bromo-4,5-dichloropyridazin-3-one

InChI

InChI=1S/C4HBrCl2N2O/c5-9-4(10)3(7)2(6)1-8-9/h1H

InChI Key

XHKOHRYNMGDNIO-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=O)C(=C1Cl)Cl)Br

Origin of Product

United States

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